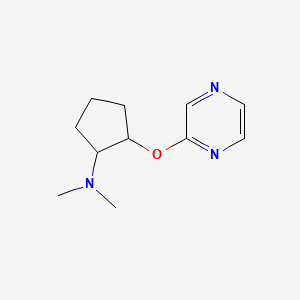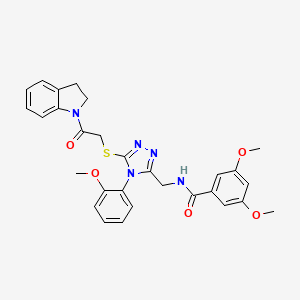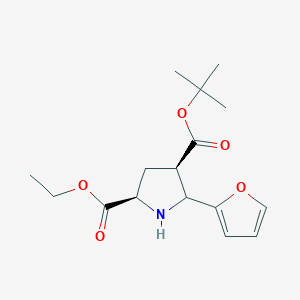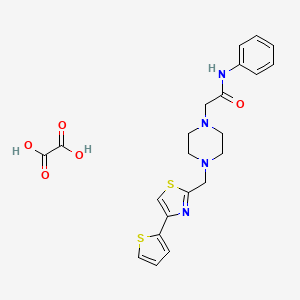![molecular formula C17H12N4O6S2 B2386296 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide CAS No. 899757-65-4](/img/structure/B2386296.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H12N4O6S2 and its molecular weight is 432.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genotoxic and Carcinogenic Properties
Nitro aromatic hydrocarbons, similar to the nitrobenzo[d]thiazol group in the compound, have been extensively studied for their mutagenic and carcinogenic properties. Studies emphasize their high mutagenicity for bacteria and mammalian cells. Particularly, nitrobenzo[a]pyrenes (NBPs) and nitroazaarenes are known for their extraordinary mutagenicity. In animal models, exposure to certain NBPs has been associated with tumorigenic action, suggesting the potential carcinogenic nature of these compounds (Tokiwa et al., 1994).
Metabolism and Biomonitoring
The metabolism and biomonitoring of nitrotoluenes, similar to parts of the compound , are crucial due to their classification as carcinogenic in animals and possibly in humans. Studies have monitored metabolites like 2,4-dinitrobenzylalcohol and amino-nitrobenzoic acid in workers exposed to nitrotoluenes. The presence of these metabolites indicates recent absorbed doses and is related to the bioactivation and detoxification pathways of these chemicals. This research is significant for understanding the biological interaction and potential toxicological effects of such compounds (Jones et al., 2005).
Impact on Antioxidant Capacity
Compounds containing thiazole or isothiazolinone groups have been associated with antioxidant capacity modulation. Research has indicated that antioxidant capacity might be reduced in patients with certain diseases, and it's important to consider how the compound might interact with biological systems concerning oxidative stress and antioxidant defense mechanisms (Yao et al., 1998).
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O6S2/c22-15(19-17-18-12-6-5-10(21(24)25)9-13(12)28-17)7-8-20-16(23)11-3-1-2-4-14(11)29(20,26)27/h1-6,9H,7-8H2,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVJUKUTQJVAMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)



![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)
![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)

